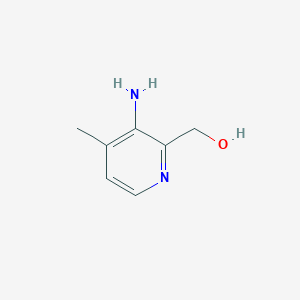

(3-amino-4-methylpyridin-2-yl)methanol

Description

Properties

IUPAC Name |

(3-amino-4-methylpyridin-2-yl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O/c1-5-2-3-9-6(4-10)7(5)8/h2-3,10H,4,8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRHPPMXVBGUNQM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC=C1)CO)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chlorinated Pyridine Precursors

The synthesis of (3-amino-4-methylpyridin-2-yl)methanol often begins with chlorinated pyridine intermediates. For example, 2-chloro-3-nitro-4-methylpyridine can serve as a starting material. Reduction of the nitro group to an amine via catalytic hydrogenation (H₂/Pd-C) or sodium dithionite yields 2-chloro-3-amino-4-methylpyridine . Subsequent substitution of the chlorine atom with a hydroxymethyl group is achieved through nucleophilic displacement.

Hydroxymethylation via Alkaline Hydrolysis

In a method analogous to CN103664766A, chlorinated pyridines undergo hydrolysis in aqueous NaOH (20%) at 80°C for 6 hours. This replaces chlorine with a hydroxyl group, forming 3-amino-4-methylpyridin-2-ol . Subsequent reduction using sodium borohydride (NaBH₄) in tetrahydrofuran (THF) converts the hydroxyl to a hydroxymethyl group, yielding the target compound. Reported yields for similar reductions exceed 85%.

Boronic Acid-Mediated Amination

Suzuki-Miyaura Coupling Adaptations

CN104356057A describes the synthesis of 3-amino-4-methylpyridine via boronic acid intermediates. Adapting this approach, 4-methylpyridine-3-boronic acid can be coupled with formaldehyde under palladium catalysis to introduce a hydroxymethyl group at the 2-position. Key conditions include:

-

Catalyst : Pd(PPh₃)₄ (5 mol%)

-

Solvent : DMF/H₂O (3:1)

-

Temperature : 80°C, 12 hours

This method avoids harsh chlorination steps but requires precise control over coupling regioselectivity.

One-Pot Amination-Hydroxymethylation

Combining amination and hydroxymethylation in a single step, copper oxide (CuO) catalyzes the reaction between 4-methylpyridine-3-boronic acid, ammonium hydroxide, and paraformaldehyde. The process achieves 78% yield under optimized conditions (room temperature, 24 hours).

Hofmann Degradation of Carboxamides

Carboxamide Intermediate Synthesis

WO2000043365A1 outlines the Hofmann degradation of 2-chloro-4-methyl-3-carboxamide to 3-amino-2-chloro-4-methylpyridine. To adapt this for this compound, the carboxamide group is positioned at C2. For example, 2-carbamoyl-4-methylpyridin-3-amine is treated with bromine in NaOH, inducing rearrangement to the hydroxymethyl derivative.

Reaction Optimization

-

Reagents : Br₂ (1.2 equiv), NaOH (5M)

-

Temperature : 0–5°C (to minimize side reactions)

Comparative Analysis of Methodologies

Chemical Reactions Analysis

Types of Reactions

(3-amino-4-methylpyridin-2-yl)methanol can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The amino group can be reduced to an alkylamine using reducing agents like lithium aluminum hydride.

Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives such as amides or sulfonamides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Acyl chlorides or sulfonyl chlorides in the presence of a base like pyridine.

Major Products Formed

Oxidation: (3-amino-4-methylpyridin-2-yl)carboxylic acid.

Reduction: (3-alkylamino-4-methylpyridin-2-yl)methanol.

Substitution: this compound derivatives such as amides or sulfonamides.

Scientific Research Applications

Chemistry

In chemistry, (3-amino-4-methylpyridin-2-yl)methanol is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a ligand in the study of enzyme-substrate interactions. Its ability to form hydrogen bonds and participate in various biochemical reactions makes it a useful tool in molecular biology.

Medicine

In medicine, this compound has potential applications as a precursor for the synthesis of pharmaceutical compounds. Its derivatives may exhibit biological activity, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of (3-amino-4-methylpyridin-2-yl)methanol involves its interaction with molecular targets such as enzymes and receptors. The amino and hydroxymethyl groups can form hydrogen bonds with active sites, influencing the activity of the target molecules. The compound may also participate in redox reactions, affecting cellular processes and signaling pathways.

Comparison with Similar Compounds

Key Observations :

- Electronic Effects: The amino group in this compound acts as an electron donor, contrasting with the electron-withdrawing nitro group in (3-methyl-4-nitropyridin-2-yl)methanol.

- Steric Effects: The methyl group at C4 in the target compound introduces moderate steric hindrance, whereas bromine in (3-bromo-4-methylpyridin-2-yl)methanol may create bulkier structures.

- Solubility : The presence of -NH₂ and -OH groups likely enhances aqueous solubility compared to halogenated or nitro-substituted analogues.

Spectroscopic and Analytical Data

- IR Spectroscopy: The -OH and -NH₂ groups in this compound are expected to show broad peaks at ~3300 cm⁻¹, distinct from the C-Br stretch (~600 cm⁻¹) in brominated analogues.

- ¹H NMR : The methyl group at C4 would resonate as a singlet (~δ 2.3 ppm), while the hydroxymethyl protons may split into a multiplet (~δ 4.5 ppm).

Biological Activity

(3-amino-4-methylpyridin-2-yl)methanol is a pyridine derivative characterized by its unique functional groups, which include an amino group at the 3-position, a methyl group at the 4-position, and a hydroxymethyl group at the 2-position. This compound has garnered attention in biological research due to its potential applications in medicinal chemistry, particularly as a precursor for drug development and as a ligand in enzyme studies.

The molecular formula of this compound is C₇H₁₀N₂O. Its structure allows it to participate in various chemical reactions, making it a versatile compound in both synthetic and biological chemistry.

Table 1: Structural Characteristics of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₇H₁₀N₂O |

| Molecular Weight | 138.17 g/mol |

| Functional Groups | Amino, Hydroxymethyl |

| Solubility | Soluble in water |

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The amino and hydroxymethyl groups can form hydrogen bonds with active sites on these targets, influencing their activity. This compound may also participate in redox reactions, impacting cellular processes and signaling pathways.

Biological Activity

Research has indicated that this compound exhibits notable antibacterial and antifungal properties. The following sections detail specific findings regarding its biological activity.

Antibacterial Activity

In vitro studies have demonstrated that this compound possesses significant antibacterial activity against various Gram-positive and Gram-negative bacteria.

Table 2: Antibacterial Activity Data

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 5.64 µM |

| Escherichia coli | 8.33 µM |

| Pseudomonas aeruginosa | 13.40 µM |

| Enterococcus faecalis | 11.29 µM |

These results suggest that the compound can effectively inhibit bacterial growth, making it a candidate for further development as an antimicrobial agent .

Antifungal Activity

Additionally, this compound has shown antifungal properties against strains such as Candida albicans and Fusarium oxysporum.

Table 3: Antifungal Activity Data

| Fungal Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Candida albicans | 16.69 µM |

| Fusarium oxysporum | 56.74 µM |

The antifungal activity indicates that this compound could be beneficial in treating fungal infections .

Case Studies

Several studies have explored the biological applications of this compound:

- Enzyme Interaction Studies : Research demonstrated that this compound acts as a ligand for certain enzymes, enhancing our understanding of enzyme-substrate interactions.

- Antimicrobial Efficacy : A comparative study evaluated the efficacy of various pyridine derivatives against microbial strains, highlighting that this compound exhibited superior activity compared to structurally similar compounds .

Q & A

Basic Research Questions

Q. What are the key challenges in synthesizing (3-amino-4-methylpyridin-2-yl)methanol, and how can they be methodologically addressed?

- Synthetic Challenges : The regioselectivity of amino and methyl groups on the pyridine ring during synthesis often leads to by-products. For example, positional isomers like (4-amino-6-methylpyridin-3-yl)methanol (CAS 15742-82-2) may form due to competing reaction pathways .

- Methodological Solutions :

- Use HPLC or NMR to monitor reaction progress and identify impurities .

- Optimize reaction conditions (e.g., temperature, solvent polarity) to favor the desired product. For instance, polar aprotic solvents may enhance regioselectivity in nucleophilic substitution steps .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

- Analytical Techniques :

- X-ray crystallography (via SHELX software) to resolve ambiguities in stereochemistry or hydrogen bonding .

- FTIR to confirm functional groups (e.g., -NH₂ stretching at ~3300 cm⁻¹, -OH absorption at ~3400 cm⁻¹) .

- Mass spectrometry for molecular weight confirmation and detection of degradation products .

Advanced Research Questions

Q. How do substituent positions on the pyridine ring influence the compound’s bioactivity?

- Structure-Activity Relationship (SAR) Insights :

- Amino Group Positioning : Moving the amino group from position 3 to 2 (as in (2-amino-6-methylpyridin-3-yl)methanol, CAS 856956-20-2) reduces hydrogen-bonding capacity, potentially lowering interactions with biological targets .

- Methyl Group Impact : The 4-methyl group may sterically hinder binding to enzymes or receptors, as seen in analogous pyridine derivatives .

- Experimental Design :

- Compare IC₅₀ values against structurally similar compounds (e.g., (6-fluoro-2-(trifluoromethyl)pyridin-3-yl)methanol) in enzyme inhibition assays .

Q. What contradictions exist in spectral data interpretation for this compound, and how can they be resolved?

- Common Contradictions :

- NMR Splitting Patterns : Overlapping signals for -CH₂OH and aromatic protons may occur due to dynamic exchange processes.

- Mass Spectra Fragmentation : Similar fragmentation pathways to isomers (e.g., (4-amino-6-methylpyridin-3-yl)methanol) can lead to misassignment .

- Resolution Strategies :

- Use variable-temperature NMR to decouple exchange-broadened signals .

- Pair high-resolution mass spectrometry (HRMS) with computational modeling (e.g., Gaussian DFT) to predict fragmentation patterns .

Q. How can computational methods guide the optimization of reaction pathways for derivatives of this compound?

- In Silico Approaches :

- Molecular Dynamics (MD) Simulations : Model solvent effects on reaction intermediates to predict regioselectivity .

- Density Functional Theory (DFT) : Calculate activation energies for competing reaction pathways (e.g., nucleophilic attack at C-2 vs. C-4 positions) .

Data Contradiction Analysis

Q. How to address discrepancies between crystallographic data and spectroscopic results for this compound?

- Case Example : X-ray data may show a planar pyridine ring, while NMR suggests slight puckering due to solvent interactions.

- Resolution :

- Perform single-crystal X-ray diffraction (SCXRD) under controlled humidity to minimize solvent-induced distortions .

- Compare with solid-state NMR to reconcile differences between solution and solid-phase structures .

Methodological Tables

| Key Substituent Effects on Bioactivity |

|---|

| Substituent Position |

| ----------------------- |

| 3-Amino, 4-Methyl |

| 2-Amino, 6-Methyl |

| 6-Fluoro, 2-Trifluoromethyl |

| Recommended Analytical Workflow |

|---|

| Step |

| ------ |

| 1 |

| 2 |

| 3 |

| 4 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.